molecular formula C12H17N B13608040 1-(3,5-Dimethylbenzyl)cyclopropan-1-amine

1-(3,5-Dimethylbenzyl)cyclopropan-1-amine

Katalognummer: B13608040
Molekulargewicht: 175.27 g/mol
InChI-Schlüssel: QKMMBADTDRZXKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Dimethylbenzyl)cyclopropan-1-amine is an organic compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol This compound features a cyclopropane ring attached to a benzyl group substituted with two methyl groups at the 3 and 5 positions

Vorbereitungsmethoden

The synthesis of 1-(3,5-Dimethylbenzyl)cyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylbenzyl chloride with cyclopropanamine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to optimize reaction conditions and yield. These methods ensure the efficient production of the compound while maintaining high purity and consistency.

Analyse Chemischer Reaktionen

1-(3,5-Dimethylbenzyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dimethylbenzyl)cyclopropan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3,5-Dimethylbenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

1-(3,5-Dimethylbenzyl)cyclopropan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropane ring, which imparts unique chemical and physical properties.

Eigenschaften

Molekularformel

C12H17N

Molekulargewicht

175.27 g/mol

IUPAC-Name

1-[(3,5-dimethylphenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C12H17N/c1-9-5-10(2)7-11(6-9)8-12(13)3-4-12/h5-7H,3-4,8,13H2,1-2H3

InChI-Schlüssel

QKMMBADTDRZXKO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)CC2(CC2)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.